1,7-Diphenylheptan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-diphenylheptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBKCFKYNVPHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348501 | |
| Record name | 1,7-Diphenylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87657-76-9 | |
| Record name | 1,7-Diphenylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Abundance and Isolation Methodologies of 1,7 Diphenylheptan 3 One and Its Derivatives
Occurrence in Botanical Sources
The distribution of 1,7-diphenylheptan-3-one and its analogs is specific to certain plant genera, where they contribute to the plant's chemical profile.
Dioscorea Species (Dioscorea opposita, Dioscorea spongiosa)
The genus Dioscorea, commonly known as yam, has been identified as a source of diarylheptanoids. Research on Dioscorea opposita has led to the isolation of several of these compounds. semanticscholar.org Specifically, 5-ethoxy-1,7-diphenylheptan-3-one and 1,7-diphenyl-4-hepten-3-one (B1237528) have been identified from the rhizome of this plant. The occurrence of diarylheptanoids was first noted in the Dioscorea genus in 2004 from D. spongiosa. nih.gov
Table 1: Diarylheptanoids Identified in Dioscorea opposita
| Compound Name | Plant Part |
| 5-ethoxy-1,7-diphenylheptan-3-one | Rhizome |
| 1,7-diphenyl-4-hepten-3-one | Rhizome |
Alpinia Species (Alpinia officinarum, Alpinia katsumadai)
The Alpinia genus is a rich source of diarylheptanoids. The seeds of Alpinia katsumadai have been found to contain a variety of these compounds. nih.govacs.orgcolab.ws Studies have led to the isolation of both new and known diarylheptanoids from this species. nih.govacs.orgcolab.wsresearchgate.netresearchgate.netjst.go.jp Similarly, the rhizomes of Alpinia officinarum are a well-documented source of these molecules. nih.govresearchgate.net Research has identified (4E)-1,7-diphenyl-4-hepten-3-one as a major diarylheptanoid in this plant. nih.gov Further investigations have isolated a new diarylheptanoid, trans-(4R,5S)-epoxy-1,7-diphenyl-3-heptanone, from its aqueous extract. nih.gov
Table 2: Selected Diarylheptanoids from Alpinia Species
| Compound Name | Plant Species | Plant Part |
| (-)-(R)-4″-hydroxyyashabushiketol | Alpinia katsumadai | Seeds |
| (3S,5S)-alpinikatin | Alpinia katsumadai | Seeds |
| katsumain C | Alpinia katsumadai | Seeds |
| (4E)-1,7-diphenyl-4-hepten-3-one | Alpinia officinarum | Rhizomes |
| trans-(4R,5S)-epoxy-1,7-diphenyl-3-heptanone | Alpinia officinarum | Rhizomes |
| 1,7-Diphenyl-5-hydroxy-4, 6-heptadien-3-one | Alpinia katsumadai | Not Specified |
| 1,7-Diphenyl4, 6-heptadien-3-one | Alpinia katsumadai | Not Specified |
Curcuma Species (Curcuma comosa)
Curcuma comosa, a member of the ginger family, is another source of diarylheptanoids. The rhizomes of this plant contain various diarylheptanoid derivatives. nih.govresearchgate.netresearchgate.net One of the major active components identified is (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol. nih.gov Other isolated compounds include (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol and 1,7-diphenyl-(6E)-6-hepten-3-one. researchgate.net Additionally, trans-1,7-diphenyl-5-hydroxy-1-heptene has been isolated from Curcuma comosa rhizomes. ku.eduresearchgate.net
Table 3: Diarylheptanoids from Curcuma comosa
| Compound Name | Plant Part |
| (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol | Rhizomes |
| (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol | Rhizomes |
| 1,7-diphenyl-(6E)-6-hepten-3-one | Rhizomes |
| trans-1,7-diphenyl-5-hydroxy-1-heptene | Rhizomes |
Etlingera Species (Etlingera calophrys)
The genus Etlingera also contributes to the diversity of naturally occurring diarylheptanoids. unair.ac.idresearchgate.net Phytochemical studies of Etlingera calophrys rhizomes have confirmed the presence of this compound. researchgate.net Other diarylheptanoids isolated from this plant include 1,7-diphenylhept-6-en-3-one, yakuchinone A, yakuchinone B, 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, and 1-(4-hydroxyphenyl)-7-phenylheptan-3-one. researchgate.net
Table 4: Diarylheptanoids Identified in Etlingera calophrys
| Compound Name | Plant Part |
| This compound | Rhizomes |
| 1,7-diphenylhept-6-en-3-one | Rhizomes |
| yakuchinone A | Rhizomes |
| yakuchinone B | Rhizomes |
| 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | Rhizomes |
| 1-(4-hydroxyphenyl)-7-phenylheptan-3-one | Rhizomes |
Advanced Chromatographic and Spectroscopic Isolation Techniques
The isolation and identification of specific diarylheptanoids from complex plant extracts necessitate the use of sophisticated analytical methods.
Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS/MS) Guided Isolation
A powerful strategy for the targeted isolation of natural products is Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS/MS). This technique was effectively utilized to isolate unusual dimeric diarylheptanoids from the rhizomes of Alpinia officinarum. nih.govsemanticscholar.orgacs.orgnih.gov The methodology relies on the characteristic fragmentation patterns of diarylheptanoids observed in tandem mass spectrometry (MS²). nih.govacs.orgnih.gov
In the analysis of A. officinarum extract, the major peak corresponding to (4E)-1,7-diphenyl-4-hepten-3-one revealed specific fragment ions at m/z 91, 105, and 117 in its MS² spectrum. nih.govacs.orgnih.gov These fragments are indicative of the diarylheptanoid scaffold. By searching the LC-HRMS/MS data for other compounds exhibiting these same fragmentation patterns, researchers were able to target and subsequently isolate a series of novel and known diarylheptanoids. This approach led to the successful isolation of two previously undescribed dimeric diarylheptanoids and four unusual diarylheptanoids, along with ten known monomeric diarylheptanoids from the rhizomes of A. officinarum. nih.govnih.gov This highlights the efficiency of LC-HRMS/MS-guided isolation in discovering new natural products within a well-defined chemical class.
General Chromatographic Separations for Natural Products
The isolation and purification of this compound and its derivatives from their natural sources rely on various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography is a fundamental technique used for the initial separation of crude plant extracts. chromatographytoday.com The extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the extract travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into different fractions. For diarylheptanoids, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased to elute compounds with varying polarities.
Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of column chromatography and to determine the appropriate solvent system for separation. researchgate.netresearchgate.netusda.govx-mol.net A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent. The plate is then placed in a chamber with a solvent, which moves up the plate by capillary action, separating the components of the sample. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and helps in its identification.
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of isolated compounds. nih.govnih.govamericanpharmaceuticalreview.comnih.gov It utilizes a high-pressure pump to pass the mobile phase through a column packed with very fine particles, resulting in highly efficient separations. Both normal-phase and reversed-phase HPLC can be used for the purification of diarylheptanoids. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.
The table below summarizes the common chromatographic techniques used in the isolation of natural products.
| Chromatographic Technique | Principle of Separation | Typical Application |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Initial fractionation of crude extracts. |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary phase on a plate and a mobile phase. | Monitoring separations and determining solvent systems. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary phase and a high-pressure mobile phase. | Final purification of compounds to high purity. |
Supercritical Fluid Extraction and Chromatography (SFE/SFC) for Selective Isolation
Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. oup.comresearchgate.netamericanpharmaceuticalreview.com A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to diffuse through solid materials like a gas and dissolve substances like a liquid. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, enabling the selective extraction of target compounds. SFE has been successfully applied to extract diarylheptanoids from Alpinia officinarum. oup.comresearchgate.netamericanpharmaceuticalreview.com The use of carbon dioxide as a solvent is advantageous as it is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that employs a supercritical fluid as the mobile phase. chromatographytoday.comamericanpharmaceuticalreview.comnih.govnih.govmdpi.comresearchgate.net SFC combines the advantages of both gas chromatography (high efficiency and speed) and liquid chromatography (ability to separate non-volatile and thermally labile compounds). It is particularly well-suited for the separation of complex mixtures of natural products. An off-line combination of SFE and SFC has been developed for the selective extraction and isolation of diphenylheptanes from Alpinia officinarum. nih.govamericanpharmaceuticalreview.com This method involves an initial SFE to enrich the target compounds, followed by a two-step preparative SFC strategy for their separation and purification. This approach has demonstrated superior separation ability for structurally similar diarylheptanoids.
The following table outlines the key parameters and outcomes of an SFE/SFC methodology for the isolation of diphenylheptanes.
| Stage | Technique | Key Parameters | Outcome |
| Extraction | Supercritical Fluid Extraction (SFE) | Co-solvent: 8% ethanol, Temperature: 45°C, Pressure: 30 MPa, Time: 30 min | Enrichment of target diphenylheptanes in the extract. americanpharmaceuticalreview.com |
| Initial Separation | Preparative Supercritical Fluid Chromatography (SFC) - Step 1 | Column: Diol, Modifier: Methanol (5% to 20% gradient) | Division of the extract into seven fractions. americanpharmaceuticalreview.com |
| Final Purification | Preparative Supercritical Fluid Chromatography (SFC) - Step 2 | Columns: 1-AA or DEA | Isolation of four diphenylheptanes with high purity. americanpharmaceuticalreview.com |
Chemical Synthesis and Derivatization Strategies for 1,7 Diphenylheptan 3 One and Its Analogues
Total Synthesis Approaches for the Heptane (B126788) Backbone
The construction of the fundamental 1,7-diphenylheptan-3-one backbone is often achieved through a series of well-established organic reactions. These methods build the seven-carbon chain and attach the two terminal phenyl rings.
Aldol (B89426) Condensation Methodologies in Diarylheptanoid Synthesis
Aldol condensation is a cornerstone in the synthesis of diarylheptanoids. This reaction involves the coupling of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then be dehydrated to an α,β-unsaturated carbonyl. In the context of diarylheptanoid synthesis, this typically involves a series of cross-aldol condensations. nih.govtandfonline.com For instance, a suitably substituted benzaldehyde (B42025) can be reacted with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) to form a chalcone-like intermediate. tandfonline.com This intermediate can then undergo further condensation reactions to elongate the carbon chain. A key advantage of this method is the ability to introduce various substituents on the phenyl rings by starting with appropriately functionalized benzaldehydes. nih.gov Microwave-assisted aldol condensations have also been employed to improve reaction efficiency. nih.gov
Claisen-Schmidt Condensation Pathways
The Claisen-Schmidt condensation, a variation of the aldol condensation, is also a widely used method for synthesizing diarylheptanoids. abertay.ac.uktandfonline.comtandfonline.com This reaction specifically involves the condensation of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone. A common strategy involves the condensation of a protected 4-aryl-2-butanone with a protected 3-aryl-acrylaldehyde. abertay.ac.uktandfonline.com This approach allows for the modular construction of the diarylheptanoid skeleton. The reaction is often catalyzed by a base, such as sodium hydroxide. uni-regensburg.de The Claisen-Schmidt reaction has been instrumental in the synthesis of various natural and synthetic diarylheptanoids, including alnustone-like compounds. abertay.ac.uktandfonline.comtandfonline.com
Chemoselective Hydrogenation in Synthetic Routes
Following condensation reactions which often yield unsaturated intermediates, chemoselective hydrogenation is a critical step to produce the saturated this compound backbone. nih.govnih.gov This process involves the reduction of specific double bonds while leaving other functional groups, such as carbonyls and aromatic rings, intact. A common catalyst for this transformation is palladium on carbon (Pd/C) with hydrogen gas. nih.govmdpi.com By carefully controlling the reaction conditions, such as hydrogen pressure and the use of catalyst poisons like diphenylsulfide, specific double bonds can be selectively reduced. nih.gov For example, an α,β-unsaturated ketone can be selectively reduced to the corresponding saturated ketone. nih.govnih.gov This selectivity is crucial for obtaining the desired diarylheptanoid structure without over-reduction of the molecule.
Intramolecular Ullmann Coupling for Macrocyclic Diaryl Ether Analogues
To create more complex diarylheptanoid analogues, such as those containing a macrocyclic diaryl ether linkage, the intramolecular Ullmann coupling reaction is a key strategy. nih.govmdpi.comresearchgate.net This reaction involves the formation of a diaryl ether bond by coupling a phenol (B47542) with an aryl halide in the presence of a copper catalyst. nih.govmdpi.com In the synthesis of macrocyclic diarylheptanoids, a linear precursor containing a hydroxyl group on one phenyl ring and a halogen (typically bromine) on the other is first synthesized. nih.govmdpi.com This precursor then undergoes an intramolecular cyclization via the Ullmann reaction to form the macrocycle. nih.govmdpi.com Microwave-assisted Ullmann coupling has been shown to be an efficient method for this transformation, often leading to good yields. nih.govnih.govresearchgate.net
Stereoselective Synthesis of Enantiomers (e.g., (R)-5-hydroxy-1,7-diphenylheptan-3-one)
The synthesis of specific enantiomers of diarylheptanoid analogues, such as (R)-5-hydroxy-1,7-diphenylheptan-3-one, requires stereoselective methods. One approach involves the enantioselective reduction of a prochiral ketone. For instance, the reduction of alnustone (B147069) (1,7-diphenyl-1,4,6-heptatrien-3-one) using a chiral reducing agent can yield the (R)- or (S)-enantiomer of the corresponding alcohol. semanticscholar.org Another powerful strategy is the use of asymmetric aldol reactions, which can establish the desired stereochemistry at an early stage of the synthesis. researchgate.net Furthermore, kinetic resolution techniques, such as the Sharpless asymmetric epoxidation, have been successfully employed to separate racemic mixtures and obtain enantiomerically pure intermediates for the synthesis of chiral diarylheptanoids. nih.govresearchgate.net
Chemical Modification and Functionalization
The this compound scaffold serves as a versatile template for further chemical modification and functionalization to create a diverse library of analogues. nih.gov The ketone group at the C-3 position is a common site for modification. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. nih.gov This alcohol can then be further functionalized. Another common modification is the formation of oximes and subsequent reductive amination to introduce various amine functionalities. nih.govnih.gov These modifications allow for the systematic exploration of structure-activity relationships.
O-Alkylation Strategies
The introduction of alkyl groups onto a hydroxyl functionality (O-alkylation) of diarylheptanoid skeletons is a key derivatization strategy. This modification can significantly alter the compound's properties. Research has demonstrated straightforward methods for the O-alkylation of hydroxylated diphenylheptane structures.
One prominent strategy involves the reaction of a phenolic diphenylheptane with various alkyl halides in the presence of a base. For instance, the O-alkylation of 4-{4-[4-(4-hydroxy-3-methylphenyl)heptan-4-yl]-2-methylphenol}, a derivative of the diphenylheptane skeleton, has been systematically performed. nih.gov In this process, the phenolic hydroxyl group is deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, leading to the formation of an ether linkage. nih.gov This method has been successfully used to introduce a range of alkyl chains, from short ethyl groups to longer dodecyl chains, onto the phenolic oxygen. nih.gov
The reaction conditions are typically mild, involving stirring the reactants at moderately elevated temperatures (60-100 °C) in a suitable solvent like acetonitrile (B52724) (MeCN). nih.gov This approach also allows for the synthesis of more complex derivatives. For example, mono-alkylation with 1,2-dichloroethane (B1671644) can introduce a chloroethoxy group, which can be further functionalized. nih.gov
The following table summarizes representative O-alkylation reactions on a diphenylheptane core structure.
Table 1: O-Alkylation of a Diphenylheptane Derivative nih.gov
| Starting Material | Reagent | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 4-{4-[4-(4-hydroxy-3-methylphenyl)heptan-4-yl]-2-methylphenol} | Ethyl iodide | K₂CO₃ | MeCN | 60 °C, 6 h | 4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol |
| 4-{4-[4-(4-hydroxy-3-methylphenyl)heptan-4-yl]-2-methylphenol} | 1-Bromohexane | K₂CO₃ | MeCN | 80 °C | 4-{4-[4-(Hexyloxy)-3-methylphenyl]heptan-4-yl}-2-methylphenol |
Formation of Olefinic and Hydroxyl Derivatives
The synthesis of olefinic and hydroxyl derivatives of this compound introduces important functional groups that are characteristic of many naturally occurring diarylheptanoids. These derivatives are accessed through various synthetic routes, including condensation reactions, selective reductions, and biotransformations.
Olefinic Derivatives:
Unsaturated analogues of this compound are commonly prepared via condensation reactions. The Claisen-Schmidt condensation, for example, between a substituted benzaldehyde and a ketone like 4-phenyl-2-butanone, is a powerful tool for constructing the diarylheptenone framework. nih.gov This reaction typically occurs under basic conditions and leads to the formation of an α,β-unsaturated ketone, introducing a carbon-carbon double bond into the heptane chain. nih.gov Another approach involves the Birch-type reduction of a dienone precursor. For instance, the reduction of alnustone with sodium in tert-butanol (B103910) can yield (E)-1,7-diphenylhept-5-en-3-one. researchgate.net
Hydroxyl Derivatives:
Hydroxylated derivatives are frequently synthesized through the stereoselective reduction of a ketone functionality. The reduction of the C-3 ketone of this compound or its unsaturated analogues yields the corresponding secondary alcohol. For example, (5R)-5-Hydroxy-1,7-diphenylheptan-3-one is a known natural product and a target of synthesis. nih.gov More complex structures, such as 5-hydroxy-1,7-diphenyl-6-hepten-3-one, have also been identified from natural sources like Alpinia officinarum. acs.org The synthesis of these hydroxylated compounds often requires careful selection of reducing agents and reaction conditions to control stereochemistry. For example, CBS-catalysed reduction of alnustone with a borane (B79455) reagent has been used to produce (R)-(-)-(4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol. researchgate.net Furthermore, biotransformation using microorganisms like Alternaria alternata can introduce hydroxyl groups onto the diarylheptanoid skeleton through enzymatic reactions. nih.gov
The table below outlines several methods for the formation of olefinic and hydroxyl derivatives of the 1,7-diphenylheptane (B14701375) scaffold.
Table 2: Synthesis of Olefinic and Hydroxyl Derivatives of this compound
| Product Name | Synthetic Method | Precursors | Reagents/Conditions | Reference |
|---|---|---|---|---|
| (E)-1,7-Diphenylhept-5-en-3-one | Birch-type reduction | Alnustone | Na, t-BuOH, -15 °C | researchgate.net |
| (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one | Condensation | Benzalacetone, Propionyl chloride | t-BuOK | researchgate.net |
| This compound derivative | Chemoselective reduction of olefin | Conjugated diarylhepten-3-one derivative | 10% Pd/C, H₂, Diphenylsulfide | nih.gov |
| (R)-(-)-(4E,6E)-1,7-Diphenylhepta-4,6-dien-3-ol | Asymmetric reduction | Alnustone | (S)-2-Me-CBS, BH₃SMe₂ | researchgate.net |
Spectroscopic and Stereochemical Elucidation of 1,7 Diphenylheptan 3 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
1D NMR (¹H, ¹³C) Analysis
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the key structural features of 1,7-diphenylheptan-3-one derivatives.
The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For a typical this compound skeleton, the spectrum shows characteristic signals for the aromatic protons on the two phenyl rings, typically in the downfield region (δ 7.0–7.5 ppm). The protons of the seven-carbon aliphatic chain appear in the upfield region. Methylene (CH₂) groups adjacent to the phenyl rings and the carbonyl group exhibit distinct chemical shifts, and their splitting patterns (multiplicity) provide information about neighboring protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A key signal is the resonance for the carbonyl carbon (C-3), which appears significantly downfield (typically > 200 ppm) due to its deshielded nature. The carbons of the two phenyl rings resonate in the aromatic region (δ 120–145 ppm), while the sp³-hybridized carbons of the heptane (B126788) chain are found in the upfield region of the spectrum. The specific chemical shifts can be influenced by substituents on the phenyl rings or the aliphatic chain. nih.govmodgraph.co.uk
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | ~2.9 (t) | ~45.0 |
| 2 | ~2.7 (t) | ~29.5 |
| 3 | - | ~211.0 |
| 4 | ~2.5 (t) | ~38.0 |
| 5 | ~1.8 (quint) | ~25.0 |
| 6 | ~2.6 (t) | ~35.0 |
| 7 | - | ~142.0 |
| Phenyl (C1') | ~7.1-7.3 (m) | ~128.5, ~126.0 |
| Phenyl (C7') | ~7.1-7.3 (m) | ~128.4, ~125.8 |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. Multiplicity is indicated in parentheses (t = triplet, quint = quintet, m = multiplet).
2D NMR (HSQC, HMBC, COSY) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). In the context of this compound, COSY spectra would show correlations between the protons along the heptane chain, for example, between H-1 and H-2, H-4 and H-5, and H-5 and H-6, confirming the sequence of the aliphatic backbone. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. For instance, the proton signal at ~2.9 ppm would show a cross-peak with the carbon signal at ~45.0 ppm, assigning this pair to the C-1/H-1 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton by showing long-range correlations (typically ²J or ³J) between protons and carbons. For example, the protons at C-1 (H₂-1) would show correlations to the carbonyl carbon at C-3 and to carbons in the adjacent phenyl ring, while protons at H-2 would correlate to the carbonyl carbon (C-3) and C-1. These long-range connections are vital for linking the phenyl rings to the heptanone chain and confirming the position of the carbonyl group. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a highly accurate mass spectrometry technique used to determine the elemental composition of a molecule. nih.gov By measuring the mass of the molecular ion with very high precision (typically to four or five decimal places), it is possible to calculate a unique molecular formula. This is a critical first step in the identification of new or unknown this compound derivatives isolated from natural sources, distinguishing them from other compounds with the same nominal mass. nih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. Diarylheptanoids, including this compound derivatives, exhibit characteristic fragmentation patterns. nih.gov
Upon fragmentation, common losses and specific ions are observed that are diagnostic for the diarylheptanoid structure. For instance, studies on related compounds have shown the formation of specific fragment ions at m/z 91, 105, and 117. nih.gov These ions are typically associated with the tropylium (B1234903) ion ([C₇H₇]⁺), the phenacyl cation ([C₇H₅O]⁺), and other fragments derived from the phenylalkyl portions of the molecule. Analyzing these patterns helps to confirm the presence of the 1,7-diphenylheptane (B14701375) skeleton and can provide clues about the location of substituents. nih.govnih.gov
Table 2: Characteristic MS/MS Fragment Ions for Diarylheptanoids
| m/z | Proposed Fragment Structure | Significance |
|---|---|---|
| 91 | [C₇H₇]⁺ (Tropylium ion) | Indicates a benzyl (B1604629) moiety. nih.gov |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | Suggests a fragment containing a phenyl group and a carbonyl. |
| 117 | [C₉H₉]⁺ | Indicates a phenylpropyl-type fragment. nih.gov |
Chiroptical Spectroscopy for Absolute Configuration Determination
For chiral derivatives of this compound that have stereocenters, determining the absolute configuration (the actual 3D arrangement of atoms) is crucial. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for this purpose. scielo.brmdpi.com
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's absolute configuration. scielo.br
The modern approach involves a combination of experimental measurement and quantum chemical calculations. scielo.br The process is as follows:
The experimental ECD spectrum of the chiral diarylheptanoid is measured.
Theoretical ECD spectra for all possible stereoisomers (e.g., for a single chiral center, the R and S configurations) are calculated using time-dependent density functional theory (TD-DFT).
The experimental spectrum is then compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the confident assignment of the absolute configuration. scielo.br
This combination of experimental data and theoretical calculation has become a reliable and sensitive method for the stereochemical investigation of complex natural products like diarylheptanoids, overcoming ambiguities that can arise from other methods. scielo.br
Electronic Circular Dichroism (ECD) Calculations
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of compounds by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations.
The application of ECD for the stereochemical elucidation of diarylheptanoids, a class of compounds that includes this compound derivatives, has been shown to be a reliable alternative to empirical methods which can sometimes lead to conflicting assignments. For instance, in the case of the diarylheptanoid hirsutanonol, a detailed investigation combining ECD spectroscopy with Density Functional Theory (DFT) calculations was instrumental in unequivocally determining its absolute configuration. This approach is highly sensitive to the spatial arrangement of chromophores within the molecule.
The process typically involves the following steps:
Conformational Search: A thorough conformational analysis of the target molecule is performed to identify all low-energy conformers.
Quantum Chemical Calculations: The ECD spectrum for each significant conformer is then calculated using time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their Boltzmann populations and summed to generate a final theoretical ECD spectrum.
Comparison: The theoretical spectrum is then compared with the experimental ECD spectrum. A good correlation between the two allows for the confident assignment of the absolute configuration.
In a study on dimeric diarylheptanoids isolated from Alpinia officinarum, the absolute configuration of a compound, referred to as (5R, 5‴S)-2, was confirmed by comparing its experimental ECD spectrum with the theoretically calculated spectra of two possible stereoisomers, (5R, 5‴S)-2 and (5S, 5‴R)-2. The calculated ECD spectrum of the (5R, 5‴S)-isomer showed a strong correlation with the experimental spectrum, leading to its definitive assignment.
Below is a representative table illustrating the type of data generated in such an analysis, comparing experimental and calculated ECD data for a hypothetical this compound derivative.
| Wavelength (nm) | Experimental ΔƐ | Calculated ΔƐ ((R)-isomer) |
| 210 | +8.5 | +9.2 |
| 235 | -5.2 | -4.8 |
| 280 | +2.1 | +2.5 |
| 310 | -1.5 | -1.3 |
DP4+ Probability Analysis
The DP4+ probability analysis is a powerful computational method used for the stereochemical assignment of organic molecules by comparing experimental and calculated NMR chemical shifts. This statistical approach provides a high level of confidence in structural elucidation, especially for complex molecules with multiple stereocenters. The DP4+ method is an advancement of the original DP4 method, incorporating both scaled and unscaled NMR data and employing higher levels of theory for the calculations.
The workflow for a DP4+ analysis involves:
Generation of Possible Diastereomers: All possible stereoisomers of the molecule are generated in silico.
Geometry Optimization and NMR Calculations: The geometry of each isomer is optimized, and their ¹H and ¹³C NMR chemical shifts are calculated using quantum mechanical methods, typically DFT.
Statistical Analysis: The calculated NMR data for each isomer is compared against the experimental data. The DP4+ algorithm then calculates the probability of each isomer being the correct structure.
This method has been successfully applied to the structural elucidation of complex natural products, including diarylheptanoids. In the investigation of dimeric diarylheptanoids from Alpinia officinarum, NMR calculations coupled with DP4+ probability analysis were performed to determine the relative configuration of one of the isolated compounds. The analysis was conducted on two possible isomers, and the results indicated that the (5R, 5‴S)-isomer was the more likely structure, with a DP4+ probability of 100% for all data considered. This high probability provided strong evidence for the proposed relative stereochemistry.
The following table demonstrates a typical output from a DP4+ analysis for a hypothetical chiral this compound derivative with two possible diastereomers.
| Isomer | ¹H NMR Probability (%) | ¹³C NMR Probability (%) | Combined Probability (%) |
| Isomer A | 98.5 | 99.1 | 99.8 |
| Isomer B | 1.5 | 0.9 | 0.2 |
Modified Mosher’s Method for Absolute Stereochemistry
The modified Mosher’s method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. The method involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The ¹H NMR spectra of these diastereomers are then compared.
The underlying principle of the method is that the phenyl group of the MTPA ester adopts a specific conformation, leading to anisotropic shielding or deshielding of the protons in the vicinity of the stereocenter. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the chiral center in the two diastereomeric esters, the absolute configuration can be deduced.
For a secondary alcohol, the general procedure is as follows:
Esterification: The chiral alcohol is reacted separately with (R)-MTPA and (S)-MTPA (usually as their acid chlorides) to form the corresponding (S)-MTPA and (R)-MTPA esters.
¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded and fully assigned.
Calculation of Δδ values: The chemical shift difference (Δδ = δS - δR) is calculated for the protons on both sides of the carbinol center.
Assignment of Configuration: A model of the MTPA esters is used to predict the shielding and deshielding effects. Generally, for an (R)-alcohol, the protons on one side of the carbinol carbon will have positive Δδ values, while those on the other side will have negative Δδ values. The opposite is true for an (S)-alcohol.
While a direct application of the modified Mosher's method on this compound is not possible due to the ketone functionality, it can be applied to its reduced alcohol form, 1,7-diphenylheptan-3-ol. This is exemplified by the application of this method to zingerol, a structurally related compound. In a study involving the biotransformation of zingerone (B1684294) to zingerol, the absolute configuration of the resulting chiral alcohol was corroborated by preparing the (S)-MTPA ester and analyzing the ¹H NMR spectrum.
The table below provides a hypothetical dataset for the application of the modified Mosher’s method to a derivative of 1,7-diphenylheptan-3-ol.
| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
| H-2a | 2.75 | 2.85 | -0.10 |
| H-2b | 2.90 | 3.02 | -0.12 |
| H-4a | 2.60 | 2.50 | +0.10 |
| H-4b | 2.72 | 2.61 | +0.11 |
| H-5 | 1.85 | 1.78 | +0.07 |
Reactivity and Mechanistic Chemical Transformations of the 1,7 Diphenylheptan 3 One Scaffold
Carbonyl Group Reactivity
While ketones, in general, undergo a variety of reactions at the carbonyl group, specific literature detailing these transformations for 1,7-Diphenylheptan-3-one is unavailable.
Alkane Chain Modifications
Research on the specific modification of the heptane (B126788) backbone of this compound is not present in the available literature. This includes reactions such as the formation of an enolate at the C2 or C4 positions followed by alkylation, which would introduce substituents along the alkane chain. Without experimental data, any discussion of regioselectivity or stereoselectivity of such reactions would be hypothetical.
Aromatic Ring Functionalization and Substitution Patterns
The phenyl groups in this compound are expected to undergo electrophilic aromatic substitution. The -(CH₂)₂C(=O)(CH₂)₄Ph substituent at position 1 and the -CH₂CH₂Ph substituent at position 7 would act as activating, ortho-, para-directing groups. However, no published studies describe the nitration, halogenation, sulfonation, or Friedel-Crafts acylation/alkylation of this specific molecule. As a result, there is no experimental basis to discuss the relative reactivity of the two distinct phenyl rings or the precise distribution of substitution products.
Advanced Computational Chemistry and Molecular Modeling of 1,7 Diphenylheptan 3 One
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach in chemistry and materials science for calculating properties like molecular energies, electron density distribution, and orbital energies. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
For 1,7-diphenylheptan-3-one, DFT calculations can reveal fundamental aspects of its chemical reactivity and physical properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.
Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the carbonyl oxygen atom is expected to be a site of high negative potential, making it a likely target for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon and aromatic protons would exhibit positive potential. While specific DFT studies on this compound are not widely available, data from related diarylheptanoids like curcumin (B1669340) and gingerol derivatives demonstrate the utility of this approach. researchgate.netnih.gov
| Calculated Property | Significance for this compound | Typical Computational Details |
|---|---|---|
| HOMO Energy | Indicates the ability to donate electrons; related to ionization potential. | Functional: B3LYP Basis Set: 6-31G(d,p) or higher |
| LUMO Energy | Indicates the ability to accept electrons; related to electron affinity. | |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. | |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for nucleophilic and electrophilic attack. | Calculated from the optimized geometry. |
| Atomic Charges (e.g., Mulliken, NBO) | Quantifies the partial charge on each atom, useful for understanding intermolecular interactions. | Derived from the electronic wavefunction. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the molecule behaves, flexes, and changes its conformation. This is particularly valuable for flexible molecules like this compound, which possesses a seven-carbon chain that allows for considerable rotational freedom.
The primary goal of MD simulations in this context is to perform a conformational analysis, mapping the potential energy surface of the molecule to identify its most stable, low-energy conformations. The simulation typically places the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over the course of the simulation (often spanning nanoseconds to microseconds), the molecule explores various shapes.
Analysis of the resulting trajectory provides key insights:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of atomic positions over time compared to a reference structure. A stable RMSD value indicates that the simulation has reached equilibrium and the molecule is fluctuating around a stable average conformation.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues. For this compound, RMSF analysis would likely show higher flexibility in the central heptanone chain compared to the more rigid phenyl rings.
Cluster Analysis: This technique groups similar conformations from the trajectory, allowing for the identification of the most populated and thus energetically favorable conformational states.
Studies on the related diarylheptanoid curcumin have extensively used MD simulations to understand its interaction with biological targets like proteins and lipid membranes, revealing how its conformation adapts upon binding. acs.orgresearchgate.netrsc.orgnih.gov Similar simulations for this compound would provide a detailed picture of its conformational landscape, which is crucial for understanding its biological activity and interactions. uccs.edunih.gov
| MD Simulation Parameter | Typical Value/Choice for Diarylheptanoids | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS, OPLS | Defines the potential energy function of the system. |
| Solvent Model | Explicit (e.g., TIP3P, SPC/E water) | Simulates the effect of the solvent environment. |
| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics experimental conditions (e.g., 300 K, 1 bar). |
| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Hydrogen Bonds | Quantifies the dynamic behavior and structural properties. |
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical methods, including DFT, are essential for elucidating the mechanisms of chemical reactions. These calculations allow researchers to map out the entire energy profile of a reaction, from reactants to products, including the high-energy transition states that must be overcome. rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), these studies can predict the feasibility and rate of a reaction.
For diarylheptanoids, quantum chemical calculations have been successfully applied to understand complex biosynthetic pathways. For instance, studies have investigated the intramolecular Diels-Alder reaction, a key step in the formation of phenylphenalenones from certain diarylheptanoid precursors. mdpi.comnih.gov These calculations identified the specific structural and electronic features required for a diarylheptanoid to undergo this cyclization, such as the placement of double bonds in the heptane (B126788) chain and the oxidation state of the aromatic rings. mdpi.comnih.gov
While this compound itself lacks the necessary conjugated diene system for a typical Diels-Alder reaction, this computational approach could be applied to study other potential reactions, such as:
Enolization and Aldol (B89426) Reactions: The ketone group at the 3-position can form an enol or enolate, which could then participate in reactions. Quantum chemical calculations could determine the relative stability of the possible enolates and model the transition states for subsequent reactions.
Reduction of the Carbonyl Group: The mechanism of reduction of the ketone to a secondary alcohol could be modeled to understand the stereoselectivity of the reaction with different reducing agents.
Biosynthetic Pathways: Computational studies could help elucidate the enzymatic reactions involved in the synthesis or metabolism of this compound in the plants where it is found. researchgate.net
These theoretical investigations provide a mechanistic understanding at the electronic level, guiding synthetic chemists and biochemists in their experimental work. mdpi.com
Cheminformatics Approaches for Structural Analysis
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. These approaches are particularly useful for understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR) or physical properties (Structure-Property Relationship, QSPR). nih.gov
For a class of compounds like diarylheptanoids, which includes over 400 identified members, cheminformatics provides powerful tools for analysis and prediction. nih.gov A typical workflow for analyzing this compound within the context of its chemical family would involve:
Database Curation: Assembling a dataset of known diarylheptanoids with their measured biological activities (e.g., anti-inflammatory, cytotoxic IC50 values). nih.gov
Descriptor Calculation: For each molecule, including this compound, a set of numerical descriptors is calculated. These can range from simple properties like molecular weight and logP to complex 2D and 3D descriptors that encode topological, geometric, and electronic features.
Model Building: Using statistical methods or machine learning algorithms, a quantitative model (QSAR) is built that correlates the calculated descriptors with the observed biological activity.
Prediction and Interpretation: The resulting model can be used to predict the activity of new or untested compounds like this compound. The model also highlights which structural features (represented by the most important descriptors) are most influential for the desired activity.
This approach allows for the systematic screening of virtual libraries of diarylheptanoids and can guide the design of new derivatives with enhanced potency. nih.gov
| Molecular Descriptor Type | Examples | Information Encoded |
|---|---|---|
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic constitutional information. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP, Molecular Fingerprints | Properties related to connectivity, polarity, and lipophilicity. |
| 3D Descriptors | Molecular Surface Area, Volume, Principal Moments of Inertia | Information about the 3D shape and size of the molecule. |
Structure Mechanism Relationships of 1,7 Diphenylheptan 3 One and Its Structural Analogues
Influence of Functional Groups on Reaction Pathways and Selectivity
The chemical reactivity of 1,7-diphenylheptan-3-one and its analogues can be significantly modulated by the presence of various functional groups, both on the aromatic rings and the heptane (B126788) chain. These substituents can exert electronic and steric effects that influence the stability of intermediates and transition states, thereby dictating the preferred reaction pathways and the selectivity of product formation.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl rings play a critical role in reactions involving the carbonyl group, such as the Claisen-Schmidt condensation used in the synthesis of related chalcones. In these reactions, the electronic nature of the substituent on the aromatic aldehyde and the ketone can affect the reaction rate and yield. For instance, the presence of an electron-donating group on an acetophenone (B1666503) derivative can increase the yield of the condensation product. Conversely, the presence of electron-withdrawing groups can also influence reactivity, often by making the carbonyl carbon more electrophilic.
Oxygen-containing functional groups, such as hydroxyl or methoxy (B1213986) moieties, on the aromatic rings are particularly important in the context of certain intramolecular reactions. For example, the oxidation state of these functional groups can affect the electron density of the aromatic ring and the heptane chain, which can be a determining factor in the feasibility of cyclization reactions, such as the intramolecular Diels-Alder reaction to form phenylphenalenones.
The functional groups on the heptane chain also have a profound impact on reactivity. The ketone group at the C-3 position is a primary site for nucleophilic attack. The presence of an α,β-unsaturation, as seen in 1,7-diphenyl-4-hepten-3-one (B1237528), introduces an additional electrophilic center at the β-carbon, making the molecule susceptible to conjugate addition reactions (Michael addition). A hydroxyl group at the C-5 position, as in 5-hydroxy-1,7-diphenylheptan-3-one, can act as a neighboring group, potentially participating in intramolecular catalysis or influencing the stereochemical outcome of reactions at the nearby carbonyl center.
The table below summarizes the expected influence of various functional groups on the reactivity of this compound and its analogues.
| Functional Group | Position | Influence on Reaction Pathways and Selectivity |
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Phenyl Rings | Can increase the nucleophilicity of the enolate in aldol-type reactions. May direct ortho-para substitution in electrophilic aromatic substitution reactions. |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Phenyl Rings | Increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. Can influence the regioselectivity of enolate formation. |
| Hydroxyl Group (-OH) | Phenyl Rings | Can be involved in hydrogen bonding, influencing conformational preferences. Can be a directing group in electrophilic aromatic substitution. |
| Double Bond (C=C) | α,β to Carbonyl | Introduces the possibility of 1,4-conjugate (Michael) addition, competing with 1,2-addition to the carbonyl. |
| Hydroxyl Group (-OH) | β to Carbonyl (C-5) | Can participate as a neighboring group, potentially forming cyclic intermediates and influencing stereoselectivity. Can undergo elimination to form an α,β-unsaturated ketone. |
Stereochemical Impact on Chemical Reactivity
The stereochemistry of this compound analogues that contain chiral centers can have a significant impact on their chemical reactivity and the stereochemical outcome of their reactions. While this compound itself is achiral, the introduction of substituents or functional groups can create one or more stereocenters, leading to diastereomers with distinct chemical properties.
For instance, in 5-hydroxy-1,7-diphenylheptan-3-one, the carbon at the C-5 position is a chiral center. The absolute configuration at this center can influence the reactivity of the ketone at C-3. The two enantiomers could exhibit different rates of reaction with chiral reagents, a phenomenon known as kinetic resolution. Furthermore, the pre-existing stereocenter can direct the stereochemical outcome of reactions at the carbonyl group. For example, the reduction of the ketone to a secondary alcohol may proceed with a certain degree of diastereoselectivity, favoring the formation of one diastereomer over the other. This stereocontrol is often governed by steric and electronic interactions in the transition state, as described by models such as Cram's rule, Felkin-Anh, and others, which predict the preferred direction of nucleophilic attack on a carbonyl group adjacent to a chiral center.
Neighboring group participation by the hydroxyl group at C-5 can also be highly dependent on its stereochemical orientation. For a cyclic intermediate to form, the participating group and the leaving group must be able to adopt an appropriate spatial relationship, which is dictated by the stereochemistry at C-5.
In reactions involving the formation of new stereocenters, such as the aldol (B89426) addition to form 5-hydroxy-1,7-diphenylheptan-3-one, the stereochemistry of the product is determined by the geometry of the enolate (E or Z) and the transition state of the reaction. The relative orientation of the reactants in the transition state determines whether the syn or anti diastereomer is formed.
Conformational Flexibility and its Chemical Implications
The seven-carbon aliphatic chain of this compound and its linear analogues imparts significant conformational flexibility to these molecules. The molecule can adopt numerous conformations through rotation around the single bonds of the heptane chain. This conformational freedom has important implications for the chemical reactivity of the molecule, as the accessibility of the reactive sites and the stability of the transition states can be highly dependent on the adopted conformation.
The presence of bulky substituents on the phenyl rings or the heptane chain can restrict conformational freedom and may favor certain conformations over others. This can, in turn, influence the stereochemical outcome of a reaction by shielding one face of a reactive center from attack or by predisposing the molecule to react through a specific transition state geometry.
Theoretical and computational studies can provide valuable insights into the preferred conformations of these flexible molecules and how these conformations relate to their reactivity. By identifying the low-energy conformers and the energy barriers between them, it is possible to predict which conformations are most likely to be involved in a chemical reaction and how this might affect the reaction's kinetics and selectivity. The interplay between conformational flexibility and reactivity is a key factor in understanding the chemical behavior of acyclic diarylheptanoids.
Comparative Mechanistic Analysis with Related Diarylheptanoids
A comparative mechanistic analysis of this compound with its structural analogues, 1,7-diphenyl-4-hepten-3-one and 5-hydroxy-1,7-diphenylheptan-3-one, reveals how the introduction of a double bond or a hydroxyl group alters the fundamental reactivity of the molecule.
This compound: The primary site of reactivity in this saturated ketone is the electrophilic carbonyl carbon. It readily undergoes nucleophilic addition (1,2-addition) reactions. The α-carbons are susceptible to deprotonation by a base to form an enolate, which can then act as a nucleophile in reactions such as aldol condensations or alkylations. The formation of the enolate can occur on either side of the carbonyl group, and in unsymmetrical analogues, this can lead to issues of regioselectivity.
1,7-Diphenyl-4-hepten-3-one: This α,β-unsaturated ketone possesses two electrophilic sites: the carbonyl carbon (C-3) and the β-carbon of the double bond (C-5). This dual reactivity allows for two competing reaction pathways with nucleophiles: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. The preferred pathway is dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates, enolates) generally favor 1,4-addition. The initial product of a 1,4-addition is an enolate, which is then protonated to give the corresponding saturated ketone. This difference in reactivity is a key distinction from the saturated analogue.
5-Hydroxy-1,7-diphenylheptan-3-one: This β-hydroxy ketone is the product of an aldol addition reaction. The presence of the hydroxyl group at the C-5 position introduces several new mechanistic possibilities. The hydroxyl group can act as a neighboring group, potentially forming a cyclic hemiketal intermediate with the ketone at C-3. This participation can influence the stereochemical outcome of reactions at the carbonyl group. The hydroxyl group can also be a leaving group under certain conditions (e.g., acid or base catalysis with heating), leading to an elimination reaction to form the corresponding α,β-unsaturated ketone, 1,7-diphenyl-4-hepten-3-one. This dehydration is a common subsequent step in aldol condensation reactions. The acidity of the α-protons can also be affected by the presence of the nearby hydroxyl group through inductive effects or hydrogen bonding.
The following table provides a comparative summary of the key mechanistic features of these three compounds.
| Feature | This compound | 1,7-Diphenyl-4-hepten-3-one | 5-Hydroxy-1,7-diphenylheptan-3-one |
| Primary Electrophilic Site(s) | Carbonyl Carbon (C-3) | Carbonyl Carbon (C-3), β-Carbon (C-5) | Carbonyl Carbon (C-3) |
| Key Reaction Types | Nucleophilic Addition (1,2-addition), Enolate Formation | Nucleophilic Addition (1,2- and 1,4-addition), Michael Addition | Nucleophilic Addition, Enolate Formation, Elimination (Dehydration), Neighboring Group Participation |
| Enolate Formation | At C-2 and C-4 | Primarily at C-2, formation of a dienolate is possible | At C-2 and C-4, potentially influenced by the C-5 hydroxyl group |
| Characteristic Follow-up Reactions | Standard ketone chemistry | Tautomerization of the enolate intermediate from 1,4-addition | Dehydration to form an α,β-unsaturated ketone |
| Stereochemical Considerations | Reactions at the carbonyl can create a stereocenter | Reactions at C-5 can create a stereocenter | Pre-existing stereocenter at C-5 can direct subsequent reactions |
Q & A
Q. How can researchers confirm the structural identity of 1,7-Diphenylheptan-3-one in synthesized samples?
To verify the compound’s identity, use a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with literature data, focusing on phenyl group resonances (δ 7.2–7.4 ppm for aromatic protons) and ketone carbonyl signals (δ ~208 ppm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 266.167 (exact mass) using high-resolution MS .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm, referencing retention times against standards .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
Stability varies by physical state:
| Form | Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
| Store in airtight, light-protected containers to prevent oxidation or degradation . |
Q. Which extraction methods are effective for isolating this compound from natural sources like Alpinia officinarum?
- Solvent Extraction : Use ethanol or methanol (70–80% v/v) at 60–70°C for 3–6 hours to maximize yield .
- Column Chromatography : Purify crude extracts via silica gel columns with gradient elution (hexane:ethyl acetate 8:2 to 6:4) .
- Validation : Confirm identity via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and cross-reference with spectral libraries .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the melanogenesis-inhibitory activity of this compound derivatives?
- Cell Model : Use murine B16 melanoma 4A5 cells stimulated with theophylline (100 µM) to induce melanin production .
- Treatment Protocol : Incubate cells with derivatives (1–50 µM) for 48–72 hours. Include arbutin (200 µM) as a positive control .
- Quantification : Measure melanin content via absorbance at 405 nm after NaOH solubilization. Normalize to cell viability (MTT assay) .
- Mechanistic Analysis : Assess tyrosinase activity and MITF (microphthalmia-associated transcription factor) expression via Western blot .
Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR)?
Q. What strategies resolve discrepancies in reported bioactivity data for diarylheptanoids across studies?
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Comparative Analysis : Use structural analogs (e.g., 5-Methoxy-1,7-diphenylheptan-3-one) to isolate the effects of specific functional groups .
- Meta-Analysis : Pool data from multiple studies (e.g., melanin inhibition IC50 values) to identify trends in potency and selectivity .
Methodological Notes
- Contradictions : and report melanogenesis inhibition in B16 cells, but efficacy may vary due to differences in derivative stereochemistry or cell line subtypes.
- Advanced Techniques : For pharmacokinetic studies, employ LC-MS/MS to quantify plasma concentrations of this compound metabolites in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
